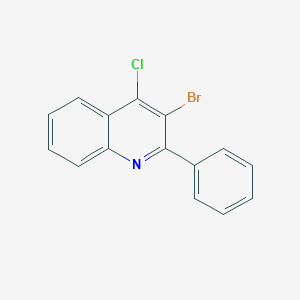

3-Bromo-4-chloro-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5425-48-9 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.59 g/mol |

IUPAC Name |

3-bromo-4-chloro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H |

InChI Key |

TWLYREUNPNNGAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Cl |

Origin of Product |

United States |

The Enduring Significance of the Quinoline Scaffold in Chemical Sciences

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. nih.govacs.org Its presence in a multitude of natural products, most notably alkaloids, has long signaled its biological relevance. rsc.org This has spurred extensive research, establishing the quinoline nucleus as a "privileged scaffold" in medicinal chemistry. nih.govacs.org

Quinoline derivatives are known to exhibit a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. rsc.orgmdpi.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov This adaptability has made the quinoline scaffold a central building block in the design and synthesis of novel therapeutic agents. acs.orgscispace.com The development of numerous synthetic methodologies, from classical constructions like the Combes, Conrad-Limpach, and Doebner-von Miller syntheses to modern metal-catalyzed cross-coupling reactions, has further cemented the quinoline framework's foundational role in drug discovery and materials science. rsc.orgrsc.org

The Critical Role of Halogenated Quinoline Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline (B57606) scaffold gives rise to halogenated quinoline derivatives, a subclass of compounds with enhanced and often unique properties. cymitquimica.com Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. google.comtandfonline.com These modifications are crucial in the field of medicinal chemistry for optimizing the efficacy and pharmacokinetic profiles of drug candidates.

For instance, the presence of a halogen can lead to improved cellular uptake and can also serve as a handle for further synthetic transformations, allowing for the construction of more complex molecular architectures. nih.gov Research has shown that halogenated quinolines are potent agents against drug-resistant bacteria, in part due to their ability to eradicate biofilms. chemsrc.com Furthermore, these derivatives are extensively investigated for their potential as anticancer agents, with the position and nature of the halogen substituent playing a critical role in their cytotoxic activity. acs.orgnih.gov The strategic placement of halogens can lead to specific interactions, such as halogen bonding, which is an increasingly recognized force in molecular recognition and catalysis. tandfonline.com

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Chloro 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-Bromo-4-chloro-2-phenylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR analyses are crucial for confirming the substitution pattern on the quinoline (B57606) and phenyl rings.

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 15 carbon atoms. Although specific data for this exact compound is limited in the search results, data for analogous structures like 3-bromo-6-chloro-2,4-diphenylquinoline shows a range of signals corresponding to the substituted quinoline and phenyl rings. rsc.org For instance, the carbon atoms directly bonded to the halogens (C3-Br and C4-Cl) would exhibit characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the bromine and chlorine atoms. The spectrum of 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline shows signals for the quinoline and phenyl carbons in the range of δ 111.3 to 157.9 ppm. google.com

| Related Compound | ¹³C NMR Data (ppm) | Reference |

| 3-bromo-6-chloro-2,4-diphenylquinoline | 119.7, 125.1, 128.1, 128.6, 128.8, 128.9, 129.2, 129.4, 130.8, 131.3, 133.3, 137.5, 140.7, 144.9, 149.0, 159.3 | rsc.org |

| 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | 56.9, 111.3, 113.9, 117.0, 121.2, 124.3, 127.6, 128.9, 130.1, 138.1, 143.1, 146.9, 157.8, 157.9 | google.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, shows characteristic absorption bands in the fingerprint region (1600-1350 cm⁻¹), which are indicative of the quinoline ring system. researchgate.net For this compound, one would expect to observe characteristic C-H stretching vibrations for the aromatic rings, as well as C=N and C=C stretching vibrations within the quinoline core. The C-Cl and C-Br stretching vibrations would typically appear in the lower frequency region of the spectrum.

| Related Compound | IR Data (cm⁻¹) | Reference |

| 2-(4-bromophenyl)-6-chloroquinoline-4-carboxamide | 3365, 3180, 2980, 1655, 1586 | scispace.com |

| 3-bromo-6-chloro-2,4-diphenylquinoline | Not specified, but used for characterization | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₉BrClN), the expected exact mass is approximately 316.9610 u. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the molecular formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. For instance, the ESI-MS of 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline showed the [M+H]⁺ ion at m/z 350. google.com

| Related Compound | HRMS Data (m/z) | Reference |

| 3-bromo-6-chloro-2,4-diphenylquinoline | Not specified, but used for characterization | rsc.org |

| 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | [M+H]⁺ 350 | google.com |

Elemental Analysis

Elemental analysis determines the percentage composition of elements in a compound. For this compound, with a molecular formula of C₁₅H₉BrClN, the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. While specific elemental analysis data for this compound is not available in the provided results, this technique is routinely used in the characterization of related quinoline derivatives. For example, elemental analysis was performed on metal complexes of functionalized 2-phenylquinoline (B181262) derivatives to confirm their composition. chem-soc.si

| Element | Theoretical Percentage |

| Carbon (C) | 56.55% |

| Hydrogen (H) | 2.85% |

| Bromine (Br) | 25.08% |

| Chlorine (Cl) | 11.13% |

| Nitrogen (N) | 4.39% |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Studies

The electronic absorption and emission properties of quinoline and its derivatives are of significant interest for various applications, including the development of fluorescent probes and materials for optoelectronics. nih.govresearchgate.net The ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of these compounds are dictated by the underlying π-electron system of the quinoline core and are sensitive to the nature and position of substituents. researchgate.netresearchgate.net

The UV-Vis spectrum of the parent quinoline molecule displays characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. researchgate.net The introduction of substituents onto the quinoline ring can significantly modulate these transitions, leading to shifts in the absorption and emission maxima (λmax), as well as changes in the molar absorptivity (ε) and fluorescence quantum yield. nih.govbohrium.com For this compound, the spectroscopic properties are influenced by the combined effects of the bromo, chloro, and phenyl substituents.

The presence of a phenyl group at the 2-position of the quinoline ring is known to extend the π-conjugation of the system. This extension generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline. rsc.org The phenyl ring introduces additional electronic states and can participate in intramolecular charge transfer (ICT) phenomena, which can further influence the photophysical properties. nih.gov

For illustrative purposes, the following table presents UV-Vis absorption and fluorescence emission data for a selection of substituted quinoline derivatives, demonstrating the influence of different substituents on their spectroscopic properties.

The data in the table illustrates the broad range of emission wavelengths observed for different quinoline derivatives, highlighting the tunability of their fluorescence properties through chemical modification. For this compound, it is anticipated that the combination of the phenyl and halogen substituents would result in absorption and emission maxima that are red-shifted compared to unsubstituted quinoline. The specific wavelengths and the fluorescence quantum yield would, however, depend on the precise electronic interplay between these groups and the quinoline nucleus.

Table of Mentioned Compounds

Computational and Theoretical Investigations of 3 Bromo 4 Chloro 2 Phenylquinoline

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the structural and electronic properties of molecules. For a molecule like 3-Bromo-4-chloro-2-phenylquinoline, DFT calculations would provide significant insights.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is typically achieved using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | Data Not Available | C3-C2-N1 | Data Not Available |

| C3-Br | Data Not Available | C2-C3-C4 | Data Not Available |

| C4-Cl | Data Not Available | C2-C3-Br | Data Not Available |

| C2-Ph | Data Not Available | C4-C3-Br | Data Not Available |

| ... | Data Not Available | ... | Data Not Available |

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.

Table 2: Hypothetical Electronic Properties of this compound (Data Not Available)

| Parameter | Energy (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound might interact with light, for instance in applications like photochemistry or as a fluorescent marker, TD-DFT calculations are employed. This method can predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

Table 3: Hypothetical TD-DFT Results for this compound (Data Not Available)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | Data Not Available | Data Not Available | Data Not Available |

| S2 | Data Not Available | Data Not Available | Data Not Available |

| ... | Data Not Available | Data Not Available | Data Not Available |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are more readily interpretable in terms of chemical bonding concepts.

NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, often referred to as hyperconjugation, are crucial for understanding the stability of the molecule and the nature of its chemical bonds. For this compound, this would involve analyzing interactions between the lone pairs on the nitrogen, bromine, and chlorine atoms and the various antibonding orbitals.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This provides stabilization energies (E(2)), where a higher E(2) value indicates a stronger interaction.

Table 4: Hypothetical NBO Stabilization Energies (E(2)) for Key Interactions in this compound (Data Not Available)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | Data Not Available |

| LP(1) Br | σ(C3-C4) | Data Not Available |

| LP(1) Cl | σ*(C4-C(ring)) | Data Not Available |

| ... | ... | Data Not Available |

Reactivity Descriptors

Global Reactivity Descriptors

No published studies were found that calculated or discussed the global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, chemical potential, electrophilicity index) for this compound.

Local Reactivity Descriptors

There is no available research detailing the local reactivity descriptors, such as the Fukui function, for this compound to identify specific sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distributions

No literature containing Molecular Electrostatic Potential (MEP) maps or analysis of charge distributions for this compound could be located.

Non-Linear Optical (NLO) Properties

Computational or experimental data regarding the non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound are not available in the searched scientific records.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound have been published, meaning there is no information on its structural dynamics, preferred conformations, or rotational energy barriers.

Reactivity and Functionalization of 3 Bromo 4 Chloro 2 Phenylquinoline

Regioselective Reactions and Reaction Mechanism Elucidation

The functionalization of 3-Bromo-4-chloro-2-phenylquinoline presents a compelling case study in regioselectivity, owing to the presence of two distinct halogen substituents at the C3 and C4 positions. The differential reactivity of the C-Br and C-Cl bonds under various reaction conditions allows for selective transformations, paving the way for the synthesis of diverse, highly substituted quinoline (B57606) derivatives. The elucidation of the underlying reaction mechanisms, often supported by computational studies, is crucial for predicting and controlling the outcomes of these functionalization reactions.

The regiochemical outcome of reactions involving this compound is primarily dictated by a combination of factors, including the inherent reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in cross-coupling reactions, the electronic effects exerted by the quinoline nitrogen, and the specific catalytic system employed. unisa.ac.zanih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the halogenated positions of the quinoline core. The selectivity of these reactions is a focal point of research.

Suzuki-Miyaura Coupling:

In the context of dihaloquinolines, achieving high regioselectivity in Suzuki-Miyaura couplings can be challenging. nih.gov For this compound, the relative reactivity of the C3-Br and C4-Cl bonds is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. nih.gov However, the electronic influence of the quinoline ring system can modulate this reactivity. The chloro group at the C4 position is situated para to the ring nitrogen, which can influence its electronic properties and susceptibility to oxidative addition by the palladium catalyst. Conversely, the bromo group at the C3 position is less electronically influenced by the heteroatom.

Studies on analogous 2,4-dihaloquinolines have shown that the halogen at the C2 or C4 position, being activated by the nitrogen atom, is often more susceptible to substitution. beilstein-journals.org In the case of 2,4-dichloroquinoline, regioselective alkynylation occurs at the C2 position due to the activating effect of the adjacent nitrogen. beilstein-journals.org This suggests that the C4-Cl bond in this compound might exhibit enhanced reactivity. However, research on 2-aryl-4-chloro-3-iodoquinolines demonstrates that initial Suzuki coupling occurs preferentially at the C3-iodo position, following the established halogen reactivity trend. nih.gov This suggests that for this compound, the initial Suzuki coupling would likely occur at the C3-bromo position.

| Substrate | Reaction Conditions | Observed Regioselectivity | Reference |

|---|---|---|---|

| 3,4-Dibromoquinoline | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | Coupling at C4 favored, but selectivity can be moderate. | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Pd(PPh₃)₄, K₂CO₃, Phenylboronic acid | Exclusive coupling at the C3-iodo position. | nih.gov |

| This compound (Predicted) | Standard Suzuki Conditions | Preferential coupling at the C3-bromo position is expected based on C-X bond reactivity. | - |

Sonogashira Coupling:

The Sonogashira coupling of terminal alkynes with dihaloquinolines also exhibits distinct regioselectivity. For substrates with two different halogens, the reaction typically occurs at the site of the more reactive halide. libretexts.org In the case of 2-aryl-4-chloro-3-iodoquinoline, Sonogashira coupling with a stoichiometric amount of a terminal alkyne occurs exclusively at the C3 position, leaving the C4-chloro group intact for subsequent transformations. unisa.ac.za This high degree of regioselectivity underscores the dominant role of carbon-halogen bond strength (C-I > C-Br > C-Cl) in directing the reaction outcome.

Based on these findings, it is highly probable that the Sonogashira coupling of this compound would proceed with high selectivity at the C3-bromo position. This would yield 3-alkynyl-4-chloro-2-phenylquinoline derivatives, which are valuable intermediates for further functionalization at the C4 position. unisa.ac.za

| Substrate | Catalyst System | Reagents | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinoline | Pd/C, CuI | Terminal alkyne, Water | Highly regioselective for C2 alkynylation. | beilstein-journals.org |

| 2-Aryl-4-chloro-3-iodoquinoline | PdCl₂(PPh₃)₂, CuI | Terminal alkyne (1 equiv.), NEt₃ | Exclusive coupling at the C3-iodo position. | unisa.ac.za |

| This compound (Predicted) | Pd(II) catalyst, Cu(I) co-catalyst | Terminal alkyne, Amine base | Preferential coupling at the C3-bromo position is highly likely. | - |

Nucleophilic Aromatic Substitution (Amination)

The introduction of amino groups can also be achieved with regiocontrol. While palladium-catalyzed amination reactions are well-established, nucleophilic aromatic substitution (SNAr) is also a viable pathway, particularly for activated substrates. nih.gov In the quinoline system, the C4 position is activated towards nucleophilic attack by the ring nitrogen. This suggests that direct amination of this compound with an amine nucleophile would likely result in the substitution of the chlorine atom at the C4 position. Indeed, studies on 2-aryl-3-alkynyl-4-chloroquinolines have shown that they can be readily converted to the corresponding 4-amino derivatives via reaction with amines. unisa.ac.za

Reaction Mechanism Elucidation

The mechanism of these regioselective reactions is rooted in the fundamental steps of the catalytic cycles. For palladium-catalyzed cross-couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. beilstein-journals.org The preference for oxidative addition to the C-Br bond over the C-Cl bond is a key factor driving the regioselectivity in favor of C3 functionalization in this compound.

Computational studies, such as those employing Density Functional Theory (DFT), provide deeper insights into the electronic structure and reactivity of the molecule. nih.gov Analysis of parameters like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) can help to identify the most electron-deficient carbon atoms, which are more susceptible to nucleophilic attack or oxidative addition. Such studies on related quinoline systems can help to rationalize the observed experimental outcomes and predict the reactivity of new substrates. nih.gov For instance, the coordination of the quinoline nitrogen to the palladium center is believed to play a significant role in controlling the regioselectivity of reactions involving 2,4-dihaloquinolines. beilstein-journals.org

Applications of 3 Bromo 4 Chloro 2 Phenylquinoline in Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of two different halogen atoms on the quinoline (B57606) core of 3-Bromo-4-chloro-2-phenylquinoline is central to its utility as a versatile building block. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for programmed, site-selective modifications. This chemoselectivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to construct intricate heterocyclic systems.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl. This principle allows for the selective reaction at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. uni-rostock.delibretexts.org This sequential approach is fundamental to building molecular complexity in a controlled manner.

Key cross-coupling reactions where This compound can serve as a substrate include:

Suzuki-Miyaura Coupling: This reaction introduces new aryl or vinyl groups by coupling with boronic acids or their esters. By carefully selecting the palladium catalyst and reaction conditions, one could selectively couple at the C-3 position (bromine) first. uni-rostock.degoogle.com The resulting 3-aryl-4-chloro-2-phenylquinoline could then undergo a second Suzuki-Miyaura coupling at the C-4 position to yield a 3,4-diaryl-2-phenylquinoline. nih.gov

Sonogashira Coupling: This reaction forms carbon-carbon bonds between the quinoline scaffold and terminal alkynes, leading to the synthesis of alkynyl-substituted quinolines. libretexts.orgwikipedia.orgorganic-chemistry.org These products are valuable intermediates for creating extended π-systems or for further cyclization reactions. The higher reactivity of the C-Br bond would again direct the initial coupling to the C-3 position.

Buchwald-Hartwig Amination: This powerful method forges carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. libretexts.orgorganic-chemistry.orgrug.nl This is a crucial transformation for synthesizing compounds with potential biological activity, as the amino group can significantly influence a molecule's pharmacological properties. A sequential amination could first target the C-3 position, followed by substitution at C-4.

The following table illustrates the potential sequential functionalization of This compound based on established reactivity patterns for similar dihaloquinolines.

| Step | Reaction Type | Reagent | Catalyst/Conditions | Potential Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | 3-Aryl-4-chloro-2-phenylquinoline |

| 2 | Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 3-Alkynyl-4-chloro-2-phenylquinoline |

| 3 | Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd Catalyst, Ligand, Base | 3-(Alkyl/Arylamino)-4-chloro-2-phenylquinoline |

| 4 | Second Coupling (on chloro intermediate) | Boronic Acid/Alkyne/Amine | Harsher Conditions (e.g., stronger ligand, higher temp.) | 3,4-Disubstituted-2-phenylquinoline |

This step-wise functionalization is critical for building libraries of complex molecules from a single, readily accessible starting material. Patent literature reveals that related bromo-chloro-substituted quinolines serve as key intermediates in the synthesis of potential therapeutic agents, for instance, against the Hepatitis C virus, underscoring the pharmaceutical relevance of this structural motif. google.com

Precursor for Advanced Organic Materials (e.g., conjugated molecules, polymers)

The development of novel organic materials for electronics, photonics, and sensor technology is a rapidly advancing field. Quinoline derivatives are attractive candidates for these applications due to their inherent electronic properties, thermal stability, and tunable fluorescence. This compound is a promising precursor for creating such advanced materials, particularly conjugated molecules and polymers.

The halogen atoms on the quinoline ring serve as synthetic handles for polymerization reactions. Through iterative cross-coupling reactions, such as Suzuki or Stille coupling, This compound can be incorporated into polymer backbones. The resulting polyquinolines would possess extended π-conjugated systems, a prerequisite for charge transport and luminescence in organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Research on analogous systems has demonstrated the viability of this approach. For example, copolymers incorporating quinoline units have been synthesized and shown to exhibit significant intramolecular charge transfer, a key property for optoelectronic applications. nih.gov The synthesis of polyquinolines and related polyanthrazolines has been explored, with studies indicating that their electronic properties, such as ionization potentials and bandgaps, can be tuned through substitution, making them relevant for creating conducting polymers. researchgate.net The synthesis of π-conjugated materials like poly(3-hexylthiophene) from bromo-aromatic monomers via polymerization protocols further establishes the principle that halogenated heterocycles are fundamental building blocks in materials science. poliba.it

The stepwise functionalization capability of This compound allows for the precise design of the polymer's structure. For instance, one could envision a synthetic route where different conjugated segments are attached at the C-3 and C-4 positions before polymerization, leading to highly tailored material properties.

Role in Cascade Reactions and Multicomponent Syntheses

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation, minimizing waste and saving resources. While literature directly citing This compound as a substrate in such reactions is not abundant, its structural features make it an ideal candidate for participation in these sophisticated transformations.

The term "cascade reaction" refers to a sequence of intramolecular reactions that occur consecutively to form the final product. Halogenated quinolines are often the products of elegant cascade cyclizations. nih.govmdpi.comrsc.org However, the reactivity of the C-Br and C-Cl bonds in This compound opens up possibilities for it to be a reactant in subsequent cascade processes. For example, a coupling reaction at the C-3 position could introduce a functional group that then triggers an intramolecular cyclization involving the C-4 position or another part of the molecule. Tandem reactions, such as a one-pot Suzuki-Miyaura/Direct Arylation sequence demonstrated on di-bromoquinolines, provide a blueprint for how This compound could be used to rapidly generate polycyclic aromatic systems. soton.ac.uk

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent another area of potential application. For example, three-component reactions involving anilines, alkynes, and isocyanides have been developed to synthesize complex 4-aminoquinolines. acs.org One could foresee a scenario where This compound undergoes a coupling reaction, and the product then participates in a multicomponent reaction to build further complexity. The development of one-pot syntheses of pyrazolo[3,4-b]quinolines further highlights the power of MCRs in heterocyclic chemistry. mdpi.com

The following table provides a conceptual overview of how This compound could be employed in these advanced synthetic strategies.

| Reaction Strategy | Conceptual Application of this compound | Potential Outcome |

| Tandem Cross-Coupling/Direct Arylation | Initial Suzuki coupling at C-3 followed by an intramolecular C-H activation involving the newly introduced aryl group and the C-4 chloro position. | Fused polycyclic heteroaromatic systems. |

| Multicomponent Reaction Precursor | Sonogashira coupling at C-3 to install a terminal alkyne, which then acts as a substrate in a subsequent three-component reaction. | Highly substituted, complex quinoline derivatives. |

| Cascade Cyclization Trigger | Buchwald-Hartwig amination at C-3 with a suitably functionalized amine, where the new substituent initiates a cascade of ring-forming reactions. | Novel fused heterocyclic scaffolds. |

Exploration of Biological Activity and Medicinal Chemistry Potential of 3 Bromo 4 Chloro 2 Phenylquinoline

Antimicrobial Properties

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. The quest for novel antimicrobial agents has led researchers to explore various chemical scaffolds, with quinoline (B57606) derivatives showing considerable promise. Halogenation of the quinoline ring has been a common strategy to enhance antimicrobial potency.

Antibacterial Activity

Another study on 4-chloro-2-phenyl quinoline derivatives reported that compounds with specific substitutions demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values of 50 µg/ml. ajrconline.org Furthermore, research on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives revealed that some compounds exhibited potent activity against S. aureus, with MIC values as low as 38.64 μM. nih.govacs.org These findings underscore the potential of halogenated 2-phenylquinolines as a class of antibacterial agents.

Table 1: Antibacterial Activity of Selected 2-Phenylquinoline (B181262) Derivatives

| Compound | Test Organism | MIC | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | Staphylococcus aureus | 5 µM/mL | ajchem-a.com |

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | Escherichia coli | 20 µM/mL | ajchem-a.com |

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | Pseudomonas aeruginosa | 20 µM/mL | ajchem-a.com |

| Substituted 4-chloro-2-phenyl quinolines | Gram-positive & Gram-negative bacteria | 50 µg/ml | ajrconline.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (6b) | Staphylococcus aureus | 38.64 μM | nih.govacs.org |

Antifungal Activity

Similar to their antibacterial properties, the antifungal potential of 3-Bromo-4-chloro-2-phenylquinoline can be inferred from studies on related compounds. Research has shown that quinoline derivatives can be effective against various fungal pathogens. For example, a dihalogenated 8-hydroxyquinoline, clioquinol, is known for its antiseptic and antifungal properties, particularly against drug-resistant Candida. ajchem-a.com

A study focusing on quinoline derivatives demonstrated that certain compounds exhibited selective antifungal action. nih.gov For instance, one derivative showed efficacy against filamentous fungi with MIC values ranging from 12.5 to 25 μg ml−1. nih.gov Another investigation into 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives reported that some compounds displayed antifungal activity against Candida albicans, with one derivative showing an MIC of 24.53 μM. nih.govacs.org These results highlight the potential of halogenated 2-phenylquinolines in the development of new antifungal therapies.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Test Organism | MIC | Reference |

|---|---|---|---|

| Quinoline derivative (compound 5) | Filamentous fungi | 12.5–25 μg ml−1 | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (compound 5) | Candida albicans | 24.53 μM | nih.govacs.org |

Proposed Mechanisms of Action

The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens.

DNA Gyrase and Topoisomerase IV Inhibition: One of the most well-established mechanisms for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. ajchem-a.com These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.

DNA Intercalation: Some quinoline derivatives can exert their antimicrobial effects by intercalating into the DNA of the pathogen. This insertion between base pairs can disrupt DNA replication and transcription, leading to inhibition of growth and cell death.

Enzyme Inhibition: Besides DNA topoisomerases, other enzymes can be targets for quinoline derivatives. The specific enzymatic inhibition can vary depending on the substitution pattern of the quinoline ring.

Signal Transduction Modulation: While less commonly cited for direct antimicrobial action, the modulation of signal transduction pathways in microbes could be a potential mechanism, affecting processes like biofilm formation, as seen with clioquinol. ajchem-a.com

Anticancer Research Applications

The cytotoxic properties of quinoline derivatives have also made them attractive candidates for anticancer drug development. The structural features of this compound suggest it may have potential in this area as well.

Inhibition of Cancer Cell Proliferation (In Vitro Studies on related quinoline derivatives)

Numerous studies have demonstrated the ability of 2-phenylquinoline derivatives to inhibit the proliferation of various cancer cell lines. For example, novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have shown significant antiproliferative activities against several human cancer cell lines, with IC50 values as low as 0.50 μM against the HeLa cervical cancer cell line. nih.gov

Research on 2-phenylquinoline-4-carboxylic acid derivatives has also yielded promising results. One such derivative, D28, exhibited potent growth inhibition against a panel of cancer cell lines with IC50 values including 1.02 μM against K562 (leukemia), 3.22 μM against MDA-MB-231 (breast cancer), and 2.83 μM against A549 (lung cancer). frontiersin.org These findings suggest that the 2-phenylquinoline scaffold is a viable starting point for the design of new anticancer agents.

Table 3: In Vitro Anticancer Activity of Selected 2-Phenylquinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline (13a) | HeLa (Cervical Cancer) | 0.50 μM | nih.gov |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | 1.02 μM | frontiersin.org |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | MDA-MB-231 (Breast Cancer) | 3.22 μM | frontiersin.org |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | A549 (Lung Cancer) | 2.83 μM | frontiersin.org |

Histone Deacetylase (HDAC) Inhibition (as observed with quinoline-4-carboxylic acid derivatives)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer, making them an attractive target for anticancer drug discovery. nih.gov

Recent research has identified quinoline-4-carboxylic acid derivatives as a novel class of HDAC inhibitors. frontiersin.org For instance, a series of these derivatives were synthesized and evaluated for their HDAC inhibitory activity. One compound, D28, was found to be a selective inhibitor of HDAC3. frontiersin.org Further studies on other quinoline-based derivatives have also shown potent HDAC inhibitory activity. For example, a series of quinoline-based N-hydroxycinnamamides were found to be potent HDAC inhibitors, with one compound exhibiting preferable inhibition of class I HDACs, particularly HDAC8, with an IC50 value of 442 nM. nih.gov This mechanism provides a plausible pathway through which quinoline derivatives, potentially including this compound, could exert their anticancer effects.

Contribution of Halogen Atoms to Cytotoxicity

The presence and position of halogen atoms on the quinoline core are significant determinants of a compound's cytotoxic properties. Structure-activity relationship (SAR) studies on various quinoline derivatives consistently indicate that halogenation can enhance cytotoxicity. Research on cytotoxic quinolones has shown that substitutions on the core nucleus, including with halogens, can affect their anticancer activity. brieflands.comresearchgate.net

Specifically, the introduction of a chloro group has been linked to potent cytotoxic effects. For instance, a derivative featuring a 4-chloroquinoline (B167314) moiety demonstrated significant cytotoxicity against the A549 cell line. grafiati.com In other studies, the presence of a chlorine atom at the C-2 position of a quinoline-imidazole hybrid led to a loss of antimalarial activity, suggesting that the placement and electronic effect of the halogen are critical. rsc.org Conversely, some halogenated quinolines have exhibited low cytotoxicity against normal human cell lines, such as HeLa cells, indicating a degree of selective toxicity. brieflands.com The combination of a bromo and a chloro group, as seen in this compound, suggests a potential for significant biological activity, where the specific arrangement of these electron-withdrawing groups could modulate the compound's interaction with biological targets.

Antiviral Properties (Based on related quinoline derivatives)

The quinoline framework is a recognized pharmacophore with established antiviral potential against a range of viruses. researchgate.netresearchgate.net Famously, the antimalarial drug chloroquine (B1663885), a substituted quinoline, was investigated for its antiviral effects, including against coronaviruses, where it was found to act at a low-micromolar concentration. mdpi.com

Research into 2-phenylquinoline derivatives has identified them as a privileged structure for imparting anti-SARS-CoV-2 activity. nih.gov While specific data on this compound is not available, studies on related compounds are informative. For example, amodiaquine (B18356) and its derivatives have shown activity against various RNA viruses, including SARS-CoV-2. jst.go.jp The synthesis of quinoline-based triazole hybrids, such as those involving 4-azido-7-chloroquinoline, has been pursued to develop new antiviral agents. grafiati.commdpi.com The antiviral activity of quinoline derivatives is often linked to their ability to interfere with viral replication processes. rsc.org The combination of a 2-phenyl group with halogen substituents at the 3 and 4-positions suggests that this compound could be a candidate for antiviral research, building on the established potential of this structural class. nih.gov

Other Pharmacological Potentials (as observed in broader quinoline research)

The versatility of the quinoline scaffold extends to a variety of other pharmacological activities, which have been extensively reviewed. ijpsjournal.comresearchgate.netbiointerfaceresearch.com

Quinoline derivatives are historically significant as antimalarial agents, with quinine, chloroquine, and mefloquine (B1676156) being prime examples. rsc.orgmdpi.com Research continues to explore new quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum. researchgate.net The presence of a 2-phenyl group and halogen substituents is relevant in this context. SAR studies on 2-arylvinylquinolines revealed that chlorostyrylquinolines with a fluoro or trifluoromethyl group on the benzene (B151609) ring were potent against resistant malaria strains. nih.gov Specifically, substitution of a fluorine atom with chlorine led to an enhancement of antiplasmodial activity. nih.gov

Conversely, other studies have shown that modifying chloroquine with iodine at the 3-position of the quinoline ring can decrease its antimalarial activity. mdpi.com This highlights the nuanced role of halogen placement. The presence of a bromine atom at C-6 has been identified as an essential moiety for improving the activity of some quinoline-imidazole hybrids. rsc.org These findings suggest that the specific halogenation pattern in this compound would be a critical factor in determining its potential antimalarial efficacy.

Quinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. ijpsjournal.comsamipubco.com Their mechanism of action is often attributed to the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.combiointerfaceresearch.comsamipubco.com The structure of this compound contains features found in other anti-inflammatory quinolines.

Studies on conjugates of the NSAID ibuprofen (B1674241) with quinoline have shown that halogen-containing derivatives can exhibit potent anti-inflammatory and analgesic effects. biointerfaceresearch.com SAR observations from these studies indicate that the nature of the halogen substituent influences bioactivity, with fluorine-substituted compounds showing superior properties compared to their chlorine counterparts in some models. cardiff.ac.uk Other research has focused on 2-phenylquinoline derivatives, with some novel carboxamides showing notable anti-inflammatory and analgesic activities. rsc.org The ability of quinoline derivatives to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in pain sensation, further underscores their potential in this area. samipubco.com

The quinoline nucleus is also a feature in compounds investigated for anticonvulsant properties. ijpsjournal.combiointerfaceresearch.com Animal models of epilepsy are commonly used to screen new compounds, and various molecular modifications of quinoline have yielded promising results. ijcrt.org

The incorporation of a halogen atom has been shown to be beneficial for anticonvulsant activity. rsc.org For example, a study on triazolo[4,3-a]quinoline derivatives found that the introduction of a p-fluorophenyl group resulted in a compound with strong anticonvulsant effects. ijcrt.org Other research on 8-substituted quinoline derivatives identified several compounds with excellent anticonvulsant activity. nih.govjst.go.jp While direct SAR data for 3-bromo-4-chloro substituted quinolines is scarce in this specific context, the general finding that halogenation is favorable suggests a potential avenue for investigation. nih.gov

The quinoline scaffold has been explored for the development of anti-HIV agents, with some derivatives acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors. rsc.orgopenmedicinalchemistryjournal.com Research on 2-(aryl or heteroaryl)quinolin-4-amines has identified derivatives with anti-HIV-1 activity in the micromolar range and low cellular toxicity. researchgate.net

Of particular relevance to this compound is the finding that quinoline-based inhibitors can effectively impair HIV-1 replication by inhibiting integrase multimerization. nih.gov A study focused on the substitution pattern of 4-phenylquinolines found that halogen substitution improved potency. Notably, para-chloro-4-phenylquinoline was the most effective inhibitor in its series, with an EC50 value of 0.10 µM. nih.gov This highlights the importance of both the phenyl group and the chloro-substitution for this specific anti-HIV mechanism, suggesting that the core structure of the subject compound is highly relevant to this therapeutic area.

Topoisomerase II Inhibition

There is currently no available scientific data from in vitro or in vivo studies to suggest that this compound acts as an inhibitor of Topoisomerase II. Searches of prominent scientific databases and chemical literature have not yielded any reports detailing the screening or evaluation of this compound against this critical enzyme involved in DNA replication and repair. Consequently, no research findings or data tables on its inhibitory concentration (IC₅₀) or mechanism of action can be provided.

VEGFR-2 Inhibition

Similarly, the scientific literature lacks any studies investigating the inhibitory effects of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As a result, there is no information available regarding its potential as an anti-angiogenic agent or any associated research findings and inhibitory data.

While the broader class of quinoline-based compounds has been explored for a variety of therapeutic applications, the specific biological activities of this compound remain uninvestigated in the public domain. Further research would be necessary to determine if this compound possesses any of the enzymatic inhibitory properties discussed.

Structure Activity Relationship Sar Studies Pertaining to 3 Bromo 4 Chloro 2 Phenylquinoline Analogs

Influence of Halogen Substituents on Biological Activity and Pharmacological Profile

The presence, type, and position of halogen substituents on the quinoline (B57606) ring are critical determinants of the biological activity and pharmacological profile of its analogs. Halogens influence factors such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating the interaction of the molecule with its biological target.

In the context of antimalarial activity, 7-halosubstituted 4-aminoquinolines are notably the most active compounds in their series. globalresearchonline.net Modifying the halogen or introducing disubstitution on the quinoline nucleus generally diminishes this activity. globalresearchonline.net For instance, replacing the 7-chloro group with a bromo or nitro group can still permit the inhibition of hemozoin formation, a crucial antimalarial mechanism. However, moving the chloro substituent to the 6-position can completely abolish this interaction. globalresearchonline.net

For antibacterial quinolones, a fluorine atom at the C-6 position is a common feature in clinically useful agents, significantly enhancing antibacterial potency. asm.org A halogen (fluorine or chlorine) at the C-8 position has been shown to improve oral absorption and activity against anaerobic bacteria. nih.gov However, the C-8 substituent also plays a role in side effects; a halogen at this position can cause the greatest phototoxic reactions, whereas hydrogen or methoxy (B1213986) groups show little light-induced toxicity. nih.gov

Structure-activity relationship studies on quinoline–furanone hybrids targeting Plasmodium falciparum revealed that halogen substitutions, particularly bromine (Br) and chlorine (Cl), enhanced antimalarial activity. rsc.org In contrast, strong electron-withdrawing groups like nitro (–NO2) or electron-donating groups like hydroxyl (–OH) led to reduced activity. rsc.org

A study on halogenated 4-quinolones demonstrated moderate antiplasmodial activities against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC50 values in the micromolar range (4 to 70 μM). nih.gov This highlights the potential of halogenated quinolines in overcoming drug resistance.

| Compound Series | Halogen Substituent(s) | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | 7-Chloro | Most active antimalarials in the series | globalresearchonline.net |

| 4-Aminoquinolines | 7-Bromo or 7-Nitro | Maintains ability to inhibit hemozoin formation | globalresearchonline.net |

| Fluoroquinolones | 6-Fluoro | Significantly improves antibacterial activity | asm.org |

| Fluoroquinolones | 8-Fluoro or 8-Chloro | Improves oral absorption and anaerobic activity | nih.gov |

| Quinolone-Furanone Hybrids | Br and Cl | Enhanced anti-plasmodial activity | rsc.org |

| Halogenated 4-Quinolones | Various Br, Cl | Moderate activity against resistant P. falciparum (IC50: 4-70 µM) | nih.gov |

Impact of Phenyl Group Position and Substitution on Biological Activity

The 2-phenylquinoline (B181262) scaffold is a privileged structure in drug discovery, and the substitution pattern on this phenyl group, as well as its position, is crucial for bioactivity. scispace.com The aryl group at the C-2 position is often considered vital for the biological effects of these molecules. scispace.com

In the development of anticancer agents, quinolines substituted at the C-2 position have demonstrated interesting activity across numerous cancer cell lines. nih.gov For instance, a series of 2-arylquinoline derivatives showed compelling selective anticancer properties, with C-6 substituted 2-phenylquinolines displaying significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org Research on 2-phenyl-quinoline-4-carboxylic acid derivatives as antibacterial agents revealed that modifications on the 2-phenyl group could enhance activity against various bacterial strains. nih.gov The nature of the substituent on the 2-phenyl ring had a marked effect; rigid cyclic amino groups were favorable for anti-Gram-positive activity, while flexible chain amino groups enhanced activity against E. coli. nih.gov

Similarly, in a study of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives, the position of a phenyl substituent on the core quinoline ring influenced antiproliferative activity. mdpi.com For example, against the MCF-7 breast cancer cell line, introducing a phenyl ring at position 6 or 7 of the quinazoline (B50416) analogue was twice as active as placing it at position 5 or 8. mdpi.com

The introduction of substituents directly onto the 2-phenyl ring itself is a key strategy for optimizing activity. A study on antagonists of immunostimulatory CpG-oligodeoxynucleotides synthesized fifty-seven 2-phenylquinolines with various substitutions on the phenyl group, finding that these modifications significantly influenced biological activity. acs.org

| Compound Series | Phenyl Group Substitution | Target Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| C-6 Substituted 2-Phenylquinolines | Unsubstituted Phenyl at C-2 | PC3 (Prostate), HeLa (Cervical) | Important cytotoxic activity | rsc.org |

| C-6 Substituted 2-(3,4-methylenedioxyphenyl)quinolines | 3,4-methylenedioxyphenyl at C-2 | PC3 (Prostate), HeLa (Cervical) | Good cytotoxicity with considerable IC50 values | rsc.org |

| 2-Phenyl-quinoline-4-carboxylic acids | Rigid cyclic amino groups on 2-phenyl | S. aureus, B. subtilis | Enhanced anti-Gram-positive activity | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acids | Flexible chain amino groups on 2-phenyl | E. coli | Enhanced anti-Gram-negative activity | nih.gov |

| Phenyl-substituted quinazolines | Phenyl at C-6 or C-7 | MCF-7 (Breast) | Higher antiproliferative activity (IC50 ~0.58 µM) | mdpi.com |

| Phenyl-substituted quinazolines | Phenyl at C-5 or C-8 | MCF-7 (Breast) | Lower antiproliferative activity (IC50 ~1.12-1.24 µM) | mdpi.com |

Steric and Electronic Effects of Substituents on the Quinoline Core

The biological activity of quinoline derivatives is governed by a delicate interplay of steric and electronic effects of their substituents. researchgate.net Steric effects relate to the size and shape of substituents, which can influence how a molecule fits into a receptor or active site. Electronic effects refer to the ability of a substituent to donate or withdraw electron density, altering the reactivity and binding properties of the quinoline core.

Steric Effects: Steric hindrance, where bulky groups impede a reaction or binding, is a significant factor. For quinolone antibacterials, increasing the steric bulk of the C-7 substituent can reduce side effects such as CNS effects and drug interactions. nih.gov In the synthesis of certain quinoline-4-ones, the cyclization step is controlled by both steric and electronic factors, and steric hindrance can affect the regioselectivity when using asymmetrically substituted anilines. mdpi.com In some cases, steric bulk is beneficial; for certain antimalarial quinoline-furanone hybrids, bulkier aromatic substitutions were favored for activity. rsc.org Research on gold(III) complexes with 8-substituted quinolines has also been undertaken to modulate stability and biological activity by varying the steric and electronic properties of the substituents. nih.gov

| Effect Type | Substituent/Position | Observation | Biological/Chemical Context | Reference |

|---|---|---|---|---|

| Electronic | Electron-donating groups at C-5, C-6 | Accelerate Pd-catalyzed arylation | Chemical Synthesis | acs.org |

| Electronic | Strong electron-withdrawing or -donating groups | Diminished activity | Antimalarial Activity | rsc.org |

| Steric | Bulky alkylated pyrrolidine/piperazine at C-7 | Ameliorates CNS side effects | Antibacterial Activity | nih.gov |

| Steric | Bulky aromatic substitutions | Favored for activity | Antimalarial Activity | rsc.org |

| Electronic & Steric | Asymmetrically substituted anilines | Controls regioselectivity of cyclization | Chemical Synthesis (Gould-Jacobs) | mdpi.com |

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a fundamental physicochemical property in drug design. It governs a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov This parameter is often quantified as the logarithm of the partition coefficient (logP) or, when determined by chromatography, as logK. nih.gov

For quinoline analogs, a clear correlation between lipophilicity and biological activity is often observed. Small structural modifications can significantly alter lipophilicity, which in turn can shift receptor affinity and metabolic processing. mdpi.com For example, the presence of a halogen group in the side chain of a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and cellular uptake. nih.gov

However, the relationship is not always linear. In a study of quinoline-2-carboxamides, antimycobacterial activity increased with higher lipophilicity. In another study, aromatic quinoline derivatives were found to be more lipophilic (cLogP = 2.23–4.13) than their partially saturated tetrahydroquinoline counterparts, which correlated with different anticancer activity profiles. rsc.org

| Compound Series | Lipophilicity Trend | Correlation with Biological Activity | Reference |

|---|---|---|---|

| Quinoline-2-carboxamides | logP values from 1.15 to 6.98 | Antimycobacterial activity increases with lipophilicity | |

| Halogenated Quinolines | Halogenation increases lipophilicity | Improved cellular uptake and anticancer activity | nih.gov |

| 2-Arylquinolines vs. Tetrahydroquinolines | Aromatic quinolines are more lipophilic | Correlated with distinct anticancer activity profiles | rsc.org |

| Quinoline-1,4-quinone hybrids | Substituents at C-2 modulate logPTLC (1.65-5.06) | Demonstrates tunable lipophilicity for drug design | nih.gov |

Conclusions and Future Research Directions

Summary of Current Research Gaps for 3-Bromo-4-chloro-2-phenylquinoline

A thorough review of the existing scientific literature reveals a significant gap in dedicated research on this compound. While the synthesis of this and structurally related compounds is documented, comprehensive studies on its specific biological activities and potential applications are largely absent. acs.orggoogle.com The primary research gaps include:

Lack of Biological Screening: There is a dearth of information on the compound's efficacy against various biological targets. Its potential as an anti-inflammatory, anticancer, or antimicrobial agent remains uninvestigated. nih.govnih.govsamipubco.com

No Structure-Activity Relationship (SAR) Studies: Without a set of synthesized analogs, no SAR studies have been performed to determine the influence of the bromo and chloro substituents at the 3- and 4-positions, respectively, on biological activity. nih.gov

Limited Physicochemical Characterization: While basic properties are available from chemical suppliers, in-depth characterization of its physicochemical properties, which are crucial for drug development, is not publicly available. bldpharm.com

Potential for Novel Derivatizations and Scaffold Modifications

The halogenated quinoline (B57606) core of this compound offers a versatile platform for a wide range of chemical modifications. The presence of bromine and chlorine atoms provides reactive handles for various cross-coupling reactions, enabling the introduction of diverse functional groups. Future derivatization strategies could include:

Suzuki, Sonogashira, and Buchwald-Hartwig Couplings: These palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 3- and 4-positions, respectively. This would allow for the synthesis of a library of analogs with varied substituents, which is essential for developing robust SAR. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): The chloro group at the 4-position is susceptible to nucleophilic displacement, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This could lead to the generation of novel compounds with potentially enhanced biological activities.

Modification of the 2-Phenyl Ring: The phenyl group at the 2-position can also be functionalized to explore its impact on biological activity. Introducing substituents on this ring could modulate the compound's steric and electronic properties.

Advanced Computational Modeling for Activity Prediction and Drug Design

Computational modeling techniques are invaluable tools in modern drug discovery for predicting the biological activity of novel compounds and guiding synthetic efforts. For this compound and its future derivatives, the following computational approaches could be highly beneficial:

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with corresponding biological data is established, QSAR models can be developed to correlate the physicochemical properties of the compounds with their activities. This can help in designing more potent analogs. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques can provide detailed insights into the steric and electronic requirements for biological activity, guiding the rational design of new derivatives. tandfonline.com

Molecular Docking: If a specific biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its analogs. This can aid in understanding the mechanism of action and in optimizing the lead compound.

Integration with Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry approaches can be integrated with the derivatization strategies mentioned earlier. By systematically combining a set of building blocks through high-throughput synthesis, a large and diverse library of compounds can be rapidly generated. This library can then be screened for biological activity, accelerating the discovery of lead compounds. The use of solid-phase or solution-phase combinatorial synthesis techniques could significantly enhance the efficiency of this process.

Exploration of New Therapeutic Avenues and Biological Targets

The broader class of quinoline derivatives has been shown to interact with a wide array of biological targets, suggesting numerous therapeutic avenues for this compound and its future analogs. nih.govsamipubco.commdpi.com Potential new targets and therapeutic areas to explore include:

Enzyme Inhibition: Many quinoline derivatives exhibit inhibitory activity against various enzymes, including kinases, topoisomerases, and histone deacetylases (HDACs), which are implicated in cancer. nih.gov Screening against a panel of such enzymes could reveal novel anticancer agents.

Receptor Modulation: Quinolines have been reported to modulate the activity of various receptors, such as the estrogen receptor-beta (ERβ) and vascular endothelial growth factor (VEGF) receptors. nih.govmdpi.com Investigating the effect of this compound on these and other receptors could lead to new therapies for hormonal disorders and angiogenesis-related diseases.

Efflux Pump Inhibition: Some 2-phenylquinoline (B181262) derivatives have been identified as potent inhibitors of bacterial efflux pumps, which are responsible for multidrug resistance. nih.govacs.org This suggests that this compound could be explored as a potential agent to combat antimicrobial resistance.

Anti-inflammatory Targets: Quinoline-based compounds have been investigated as inhibitors of inflammatory targets like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX). nih.gov

Antiviral Activity: The 2-phenylquinoline scaffold has shown promise in the development of broad-spectrum anti-coronavirus agents. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-chloro-2-phenylquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation or cross-coupling reactions. For bromo-chloro quinoline derivatives, Suzuki-Miyaura coupling is effective for introducing aryl groups (e.g., phenyl) at the 2-position. A brominated quinoline precursor (e.g., 4-chloro-2-phenylquinoline) can undergo electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Optimize stoichiometry (1.1–1.3 eq NBS) and temperature (70–80°C) to minimize di-substitution byproducts. Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity. Monitor reaction progress using TLC with UV visualization.

Q. How can researchers verify the regioselectivity of bromination in this compound?

Methodological Answer: Regioselectivity is confirmed via ¹H NMR and X-ray crystallography. The deshielded proton adjacent to the bromine (C3 position) shows a distinct downfield shift (δ 8.5–9.0 ppm) compared to other aromatic protons. Single-crystal X-ray diffraction provides unambiguous confirmation of substitution patterns . For intermediates, compare experimental NMR data with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Purity: HPLC (C18 column, MeCN/H₂O gradient) with UV detection at 254 nm. Commercial batches often report >97% purity by HPLC .

- Structural Confirmation: High-resolution mass spectrometry (HRMS-ESI) to verify molecular ion [M+H]⁺.

- Halogen Position: ¹³C NMR detects carbon-halogen coupling (e.g., ³J coupling for bromine at C3).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The 3-bromo and 4-chloro substituents create steric hindrance, favoring reactivity at the 2-phenyl group. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), the electron-withdrawing Cl at C4 activates the quinoline ring for nucleophilic attack. Use bulky ligands (XPhos) to suppress homocoupling. For Suzuki reactions, prioritize boronic acids with ortho-substituents to mitigate steric clashes . Kinetic studies (GC-MS monitoring) reveal that Cl at C4 slows transmetalation by 20–30% compared to non-chlorinated analogs.

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound derivatives?

Methodological Answer: Discrepancies arise from solvent polarity, ligand choice, and trace metal impurities. Systematic optimization:

- Screen solvents (toluene vs. DMF) to adjust Pd catalyst stability.

- Use chelating ligands (dppf) for enhanced regiocontrol in cross-couplings.

- Pre-purify starting materials via recrystallization to remove inhibitory halides (e.g., residual KCl).

- Compare turnover numbers (TONs) under inert vs. aerobic conditions; O₂ often quenches Pd(0) intermediates .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). The chloro group enhances hydrophobic interactions, while bromine contributes to van der Waals forces.

- QSAR Analysis: Train models on halogenated quinoline datasets to correlate substituent positions with IC₅₀ values. Include descriptors like LogP (bromine increases hydrophobicity by ~0.7 units) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories; Cl at C4 reduces conformational flexibility by 15% compared to unsubstituted quinolines.

Handling and Stability

Q. What are the best practices for storing this compound to prevent degradation?

Methodological Answer: Store under argon at –20°C in amber vials to prevent photodegradation. Avoid aqueous environments due to hydrolysis risk at the C4-Cl bond. For long-term stability (>6 months), lyophilize and seal under vacuum. Monitor purity quarterly via HPLC; degradation products (e.g., 4-hydroxy analogs) elute earlier (Rt 3.2 min vs. 5.1 min for parent compound) .

Application in Experimental Design

Q. How can this compound serve as a scaffold for dual-acting antimicrobial agents?

Methodological Answer:

- Functionalization: Introduce sulfonamide groups at C2-phenyl for targeting dihydropteroate synthase (DHPS).

- Bioisosteric Replacement: Replace Cl at C4 with CF₃ to enhance membrane penetration (logD increases by 1.2).

- Combination Studies: Screen against Gram-negative pathogens with efflux pump inhibitors (e.g., PAβN) to overcome resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.